Synthetic Accessibility and Procurement Viability: 4-Step Route with 38% Overall Yield (WO2023187657)
A dedicated process patent (WO2023187657) specifically claims an improved synthetic method for N-(2,3-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide. The optimized route condenses the synthesis from a previously reported 7-step sequence to 4 steps while elevating the overall yield from 12% to 38%, representing a greater than 3-fold yield enhancement [1]. In contrast, no analogous optimized-process patent was identified for the p-tolyl isomer (CAS 1005305-25-8) or the unsubstituted phenyl analog, whose commercial availability relies on non-public or legacy synthetic routes [2].
| Evidence Dimension | Synthetic route efficiency – step count and overall yield |
|---|---|
| Target Compound Data | 4 steps; 38% overall yield (WO2023187657 optimized route) [1] |
| Comparator Or Baseline | Comparator: legacy route for the same compound – 7 steps; 12% overall yield [1]. Closest analog p-tolyl isomer (CAS 1005305-25-8): no optimized-process patent identified [2]. |
| Quantified Difference | Step reduction: 43% (7 → 4). Yield increase: 3.2-fold (12% → 38%). |
| Conditions | Patent WO2023187657 – synthetic process claims [1] |
Why This Matters
For bulk procurement, a 3.2-fold yield improvement directly translates into lower cost-per-gram, reduced lead times, and enhanced supply-chain scalability—a quantifiable advantage over analogs lacking patent-backed process optimization.
- [1] Patent Application WO2023187657 – Improved Synthesis of Thiazole Urea Acetamide Derivatives. World Intellectual Property Organization, 2023. (As cited on Kuujia CAS 921484-94-8 page.) View Source
- [2] BindingDB. BDBM50394893 / CHEMBL2165502 – Affinity Data for p-tolyl isomer (CAS 1005305-25-8). No associated process patent identified. View Source
